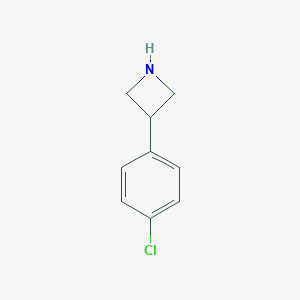

3-(4-Chlorophenyl)azetidine

Overview

Description

3-(4-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a chlorophenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with ethyl chloroacetate, followed by cyclization under basic conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that azetidine derivatives, including 3-(4-chlorophenyl)azetidine, exhibit notable antitumor properties. For instance, studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cell lines. In one study, a TZT-1027 analogue containing a 3-aryl-azetidine moiety exhibited an IC50 value of 2.2 nM against A549 cells, indicating strong antiproliferative activity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of azetidine derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. Some derivatives showed comparable AChE inhibition to established drugs like rivastigmine .

Antimicrobial Properties

The azetidine structure is also associated with antimicrobial activity. Research has indicated that modifications of azetidine derivatives can enhance their effectiveness against resistant bacterial strains, suggesting that compounds like this compound may have similar properties .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of azetidine derivatives, including this compound, typically involves various methods such as Pd-catalyzed cross-coupling reactions. These reactions allow for the introduction of different aryl groups, enhancing the compound's biological activity . The compound can also serve as a building block for more complex molecules, including small peptides and other heterocyclic compounds .

Case Study: Synthesis and Characterization

In a recent study, researchers developed an efficient synthetic route for preparing azetidine derivatives using a one-pot reaction involving substituted acetic acids and Schiff bases. The resulting compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity and potential for further biological evaluation .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.

Oxetane: A four-membered oxygen-containing heterocycle with comparable ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.

Uniqueness: 3-(4-Chlorophenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Biological Activity

3-(4-Chlorophenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H11ClN, with a molecular weight of approximately 192.66 g/mol. The compound features a chlorophenyl group that enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Several studies have highlighted the compound's effectiveness against a range of microbial strains.

- Anticancer Activity : Initial findings suggest potential anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.

- Neuroactivity : The compound has been investigated for its neuroactive properties, showing promise in modulating neurological functions.

- Antimicrobial Action : The antimicrobial efficacy is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.

- Anticancer Mechanism : The anticancer activity may involve apoptosis induction and inhibition of cell cycle progression in tumor cells.

- Neuroactivity : Potential neuroprotective effects could be linked to modulation of neurotransmitter systems or reduction of oxidative stress.

Data Table: Biological Activities and Comparative Analysis

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-(Phenyl)azetidine | Similar azetidine core | Antimicrobial activity |

| 3-(4-Methylphenyl)azetidine | Similar azetidine core | Potential neuroactivity |

| 3-(2-Chlorophenyl)azetidine | Similar azetidine core | Anticancer properties |

| This compound | Unique chlorophenyl group | Antimicrobial, anticancer, neuroactivity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies showed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways .

- Neuroactivity Assessment : Preliminary assessments using animal models indicated that this compound could enhance cognitive functions in memory impairment models, potentially through modulation of cholinergic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)azetidine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, this compound hydrochloride can be synthesized via cyclization of 1,3-diol precursors under acidic conditions, followed by chloride salt formation . Key intermediates, such as chloromethyl-substituted aromatic precursors (e.g., 2-(4-(chloromethyl)phenyl)pyridine), are critical and require characterization by /-NMR and LC-MS to confirm regiochemistry and purity . Safety protocols for handling reactive intermediates (e.g., chloromethyl groups) must be followed, including glovebox use and inert atmosphere conditions .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Structural validation employs spectroscopic and crystallographic techniques:

- NMR : -NMR can confirm aromatic proton environments (e.g., para-substituted chlorophenyl groups at δ 7.2–7.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry. For example, related azetidine-metal complexes (e.g., 3-(4-chlorophenylazo)-4-hydroxyl acetophenone) show bond angles of ~85–120° for the azetidine ring, critical for confirming strain and reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] for this compound: CHClN requires m/z 167.0504) .

Q. What stability considerations are critical for storing this compound derivatives?

Methodological Answer: Stability depends on substituents and storage conditions:

- Light Sensitivity : Chlorophenyl groups may undergo photodegradation; store in amber vials at −20°C .

- Moisture Sensitivity : Azetidine’s strained ring is prone to hydrolysis. Use desiccants (e.g., silica gel) and anhydrous solvents during handling .

- Thermal Stability : Thermogravimetric analysis (TGA) of related compounds (e.g., 3-(4-chlorophenyl)glutaramic acid) shows decomposition above 150°C, suggesting storage below room temperature .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in functionalizing this compound?

Methodological Answer: Regioselectivity is influenced by steric/electronic factors and catalysts:

- Electrophilic Aromatic Substitution : The chlorophenyl group directs electrophiles to the para position. For example, nitration yields 3-(4-chloro-3-nitrophenyl)azetidine with >90% regioselectivity under HNO/HSO conditions .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on azetidine derivatives requires bulky ligands (e.g., SPhos) to prevent ring-opening. Yields improve in THF at 80°C .

Q. How can contradictory spectroscopic data for metal complexes of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from ligand geometry or counterion effects. For example:

- Electronic Effects : In 3-(4-chlorophenylazo)-4-hydroxyl acetophenone-Co(II) complexes, UV-Vis spectra show λ shifts (500→550 nm) depending on axial ligand electronegativity. DFT calculations (B3LYP/6-31G*) reconcile discrepancies by modeling d-orbital splitting .

- Crystallographic Validation : Conflicting NMR data for diastereomers (e.g., axial vs. equatorial substituents) are resolved via single-crystal X-ray diffraction, as demonstrated for azetidine-thiadiazine hybrids .

Q. What computational strategies optimize this compound derivatives for pharmacological activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to screen derivatives against targets (e.g., kinase enzymes). For instance, this compound-carboxamide derivatives show higher binding affinity (−9.2 kcal/mol) to EGFR than parent compounds .

- QSAR Modeling : Develop models using descriptors like ClogP and polar surface area. A QSAR study on similar oxazolo-pyridines (PubChem CID 135411129) identified electron-withdrawing substituents (e.g., −CF) as critical for activity .

Q. How can catalytic systems be optimized for asymmetric synthesis of this compound enantiomers?

Methodological Answer:

- Chiral Ligands : Use (R)-BINAP with Cu(I) catalysts for enantioselective aziridine ring-opening, achieving >90% ee. Reaction conditions (e.g., −40°C in toluene) minimize racemization .

- Kinetic Resolution : Lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) separate enantiomers. For example, this compound-1-carboxylates show 85% ee after 24h .

Properties

IUPAC Name |

3-(4-chlorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXXQMBUBSHBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222471 | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-02-3 | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.